molecular formula C22H24N4O2 B12172885 N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B12172885
M. Wt: 376.5 g/mol
InChI Key: PVOBVGIOMUOLDU-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to a 5-substituted indole carboxamide scaffold. The indole moiety is further modified with a 2-methoxyethyl group at the 1-position (Figure 1).

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-28-14-13-26-12-10-16-15-17(8-9-20(16)26)22(27)23-11-4-7-21-24-18-5-2-3-6-19(18)25-21/h2-3,5-6,8-10,12,15H,4,7,11,13-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

PVOBVGIOMUOLDU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, into the benzimidazole or indole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors, such as serotonin receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Key Structural Features :

  • Benzimidazole core: Known for its role in DNA intercalation and kinase inhibition .
  • 2-Methoxyethyl substituent: May improve solubility and metabolic stability compared to non-polar alkyl groups .
  • 5-Carboxamide indole : The carboxamide group can participate in hydrogen bonding, critical for target engagement .

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

A comparative analysis of the target compound with benzimidazole-indole hybrids and related derivatives is summarized in Table 1 .

Compound Name / ID Key Structural Differences Reported Activity / Affinity Reference
Target Compound : N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide Propyl linker; 2-methoxyethyl on indole In silico predicted antimicrobial activity (hypothesized)
Compound 24 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide) Benzyl linker; 5-methyl on indole IDO1 inhibitor (IC₅₀ = 0.34 µM)
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) Imidazole-propyl linker; lacks indole MRSA PBP2A binding affinity: -7.3 kcal/mol
**Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzodioxol substituent; ethyl ester Crystallographically characterized
Benomyl Derivatives (e.g., methyl N-(1-H-benzimidazol-2-yl)carbamate) Carbamate substituents; shorter alkyl chains Fungicidal activity

Key Observations from Comparative Analysis

Linker Flexibility and Target Engagement: The target compound’s propyl linker contrasts with the rigid benzyl group in Compound 24 . In contrast, Compound 10244308 uses an imidazole-propyl linker but lacks the indole scaffold, limiting its applicability to indole-dependent targets .

Substituent Effects on Bioactivity: The 2-methoxyethyl group on the indole ring may confer better solubility than the 5-methyl group in Compound 24 or non-polar substituents in benomyl derivatives . Benzodioxol-containing analogs (e.g., ) exhibit distinct electronic properties due to the electron-rich dioxolane ring, which is absent in the target compound .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods used for Compound 24 (e.g., carboxamide coupling and column chromatography) . However, introducing the 2-methoxyethyl group may require additional protection-deprotection steps compared to simpler alkyl substituents.

The indole carboxamide moiety may also confer activity against indoleamine 2,3-dioxygenase (IDO1), as seen in Compound 24 .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide, a compound with the CAS number 1401579-76-7, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide an in-depth analysis of its biological activity based on various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of 376.5 g/mol. Its structure includes a benzimidazole moiety, which is often associated with various pharmacological activities, particularly anticancer properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

Compound NameCell LineIC50 (μM)
Compound AA549 (Lung)2.12
Compound BHCC827 (Lung)5.13
Compound CNCI-H358 (Lung)0.85
This compoundMRC-5 (Fibroblast)3.11

These findings suggest that this compound could potentially inhibit tumor cell proliferation effectively.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzimidazole scaffold may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit key enzymes and receptors associated with tumor growth.

Case Studies

A notable case study involved testing the compound's effectiveness against human ovarian carcinoma cells (SKOV-3), human prostate cancer cells (PC-3), and human cervical cancer cells (HeLa). The results indicated varying degrees of cytotoxicity, highlighting the need for further optimization of the compound's structure to enhance its selectivity and potency.

Toxicity and Safety Profile

Despite its promising antitumor activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that while the compound shows potent activity against cancer cells, it also affects normal fibroblast cells, suggesting a potential for dose-limiting toxicities in therapeutic applications.

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